molecular formula C10H10O5 B1293594 Dimethyl 4-hydroxyisophthalate CAS No. 5985-24-0

Dimethyl 4-hydroxyisophthalate

Cat. No.: B1293594
CAS No.: 5985-24-0
M. Wt: 210.18 g/mol
InChI Key: ALBUJVBOIXVVLS-UHFFFAOYSA-N
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Description

Dimethyl 4-hydroxyisophthalate is an organic compound with the molecular formula C10H10O5This compound is a white crystalline solid that is soluble in organic solvents such as ethanol, ether, and chloroform . It is commonly used in chemical synthesis and has various applications in different fields.

Scientific Research Applications

Dimethyl 4-hydroxyisophthalate has a wide range of applications in scientific research:

Safety and Hazards

Dimethyl 4-hydroxyisophthalate may cause skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

Dimethyl 4-hydroxyisophthalate is a methyl salicylate analogue The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

As a methyl salicylate analogue, it may share some of the properties of methyl salicylate, which is known to have analgesic and anti-inflammatory effects . .

Biochemical Pathways

It is known to be used as a building block in chemical synthesis

Pharmacokinetics

The compound has a molecular weight of 210.18 and a density of 1.284g/cm³ . It has a melting point of 97°C and a boiling point of 304.9°C at 760 mmHg . These properties may influence its bioavailability, but specific studies on its pharmacokinetics are lacking.

Result of Action

As a methyl salicylate analogue, it may have some analgesic and anti-inflammatory effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to avoid dust formation and to ensure adequate ventilation . It is also advised to avoid contact with skin and eyes and to use personal protective equipment . These precautions suggest that the compound’s action may be influenced by environmental conditions such as dust levels and ventilation.

Biochemical Analysis

Biochemical Properties

Dimethyl 4-hydroxyisophthalate plays a significant role in biochemical reactions, particularly in the synthesis of polymers and other organic compounds. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds in the compound. This interaction leads to the formation of 4-hydroxyisophthalic acid and methanol. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For example, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalysis. This inhibition can lead to changes in cellular processes and metabolic pathways. Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects, such as tissue damage and inflammation, have been observed at high doses, indicating a threshold effect for its safe use .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. It interacts with enzymes such as esterases and oxidases, which catalyze its conversion to 4-hydroxyisophthalic acid and other metabolites. These interactions can affect metabolic flux and the levels of various metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. This distribution can affect the compound’s activity and function within the cell .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria and endoplasmic reticulum. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. These localizations can impact the compound’s interactions with other biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-hydroxyisophthalate can be synthesized through the esterification of 4-hydroxyisophthalic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-hydroxyisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Dimethyl 4-hydroxyisophthalate is unique due to the presence of both ester and hydroxyl functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

dimethyl 4-hydroxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10O5/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBUJVBOIXVVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064075
Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester
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Molecular Weight

210.18 g/mol
Source PubChem
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CAS No.

5985-24-0
Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester
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Record name Dimethyl 4-hydroxyisophthalate
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Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester
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Record name 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester
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Record name Dimethyl 4-hydroxyisophthalate
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Record name DIMETHYL 4-HYDROXYISOPHTHALATE
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Synthesis routes and methods

Procedure details

To a solution of 4-hydroxyisophthalic acid (16.0 g) in methanol (150 mL) was added conc. sulfuric acid (5 mL), and the mixture was heated for 22 hours under reflux. Then, the reaction solution was allowed to stand for cooling down to room temperature, diluted with water (150 mL), and added with sodium bicarbonate (15 g). The resulting precipitate was filtered, washed successively with water/methanol (1:1, v/v) (150 mL) and water, and dried to give the title compound (17.45 g).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Dimethyl 4-hydroxyisophthalate formed during reactions involving magnesium methoxide and what does this tell us about its reactivity?

A: [] this compound is formed as the major product when dimethyl xanthophanic enol (1) is treated with a large excess (>6:1 molar ratio) of magnesium methoxide. This reaction proceeds through a series of steps involving methoxide-initiated pyran opening, followed by a Claisen condensation on the resulting magnesium chelated intermediate. The high yield of this compound under these conditions suggests that the magnesium chelation plays a crucial role in directing the reaction pathway towards Claisen condensation and away from alternative reactions like aldol condensation, which dominates at lower magnesium methoxide concentrations. This highlights the importance of reaction conditions and the presence of metal ions in influencing product formation.

Q2: Are there other compounds structurally similar to this compound encountered in these reactions? What can their formation tell us about the influence of reaction conditions?

A: [] Yes, several compounds structurally related to this compound are observed in reactions involving dimethyl xanthophanic enol and varying amounts of magnesium methoxide. These include:

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